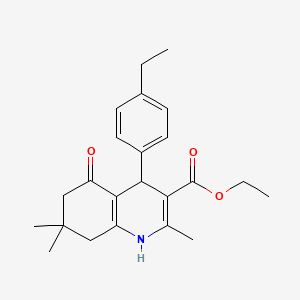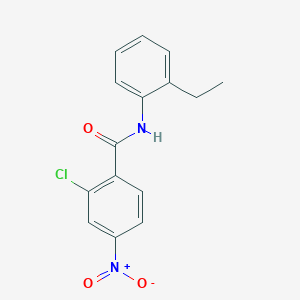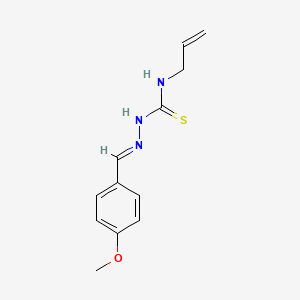![molecular formula C16H15FN2O2 B15043902 N'-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide](/img/structure/B15043902.png)
N'-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
N’-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
N’-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals
Biology: The compound has been studied for its potential as an enzyme inhibitor. It can interact with various enzymes, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .
Comparison with Similar Compounds
N’-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C16H15FN2O2 |
|---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-phenoxypropanamide |
InChI |
InChI=1S/C16H15FN2O2/c1-12(21-14-8-3-2-4-9-14)16(20)19-18-11-13-7-5-6-10-15(13)17/h2-12H,1H3,(H,19,20)/b18-11+ |
InChI Key |
SJBQEMXIUREAIK-WOJGMQOQSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1F)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1F)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4-[(3-nitro-phenyl)-hydrazono]-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B15043828.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B15043831.png)
![N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide](/img/structure/B15043834.png)


![2-Hydroxy-1-(4-methoxyphenyl)-2,5-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B15043849.png)

![2-(2,4-dichlorophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B15043855.png)
![5(4H)-oxazolone, 2-(4-bromophenyl)-4-[(4-ethoxyphenyl)methylene]-, (4Z)-](/img/structure/B15043865.png)
![(2E)-N-(4-bromophenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B15043873.png)

![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15043896.png)


